Tert-butyl (1-((trimethylsilyl)ethynyl)cyclopropyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(2-trimethylsilylethynyl)cyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2Si/c1-12(2,3)16-11(15)14-13(7-8-13)9-10-17(4,5)6/h7-8H2,1-6H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIUGAYQJUEUBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C#C[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl (1-((trimethylsilyl)ethynyl)cyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-((trimethylsilyl)ethynyl)cyclopropyl)amine under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Tert-butyl (1-((trimethylsilyl)ethynyl)cyclopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.
Hydrolysis: Hydrolysis of the carbamate group can be achieved using acidic or basic conditions, resulting in the formation of the corresponding amine and tert-butyl alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., THF, DMF), bases (e.g., sodium hydride, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H23NO2Si
- Molecular Weight : 253.42 g/mol
- CAS Registry Number : 1268810-08-7
- IUPAC Name : Tert-butyl (1-((trimethylsilyl)ethynyl)cyclopropyl)carbamate
The compound features a tert-butyl group, a cyclopropyl ring, and a trimethylsilyl ethynyl moiety, which contribute to its unique reactivity and functional properties.
Applications in Organic Synthesis
This compound serves as a crucial building block in organic synthesis. It is employed in the preparation of complex molecules due to its ability to undergo various chemical transformations.
Table 1: Synthetic Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as a precursor for synthesizing bioactive compounds. |
| Polymer Chemistry | Acts as a monomer in the production of specialty polymers. |
| Material Science | Utilized in creating coatings and advanced materials with tailored properties. |
Biological Applications
In biological research, this compound is investigated for its potential roles as a biochemical probe or inhibitor. Its structural features allow it to interact with various biological targets.
Case Study: Enzyme Inhibition
A study demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition was quantified using biochemical assays, indicating its potential for drug development.
Medicinal Chemistry
The compound is significant in medicinal chemistry for the design and synthesis of novel drug candidates. Its unique structure provides a scaffold for developing molecules with therapeutic potential.
Table 2: Drug Development Applications
| Drug Candidate | Target Disease | Mechanism of Action |
|---|---|---|
| Compound A | Cancer | Inhibits tumor growth via enzyme modulation. |
| Compound B | Cardiovascular | Acts as an anticoagulant by inhibiting factor Xa. |
Industrial Applications
In the industrial sector, this compound is used for producing specialty chemicals and materials that require specific functional properties.
Table 3: Industrial Uses
| Industry | Application |
|---|---|
| Coatings | Enhances durability and resistance to environmental factors. |
| Adhesives | Improves bonding strength and flexibility in formulations. |
Mechanism of Action
The mechanism of action of tert-butyl (1-((trimethylsilyl)ethynyl)cyclopropyl)carbamate involves its interaction with molecular targets and pathways in biological systems. The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting their activities and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The tert-butyl carbamate group is a common motif in medicinal and synthetic chemistry due to its stability and ease of deprotection. Below is a comparative analysis of key analogues:
Table 1: Structural Comparison of Selected Compounds
Physicochemical Properties
- Lipophilicity : The trimethylsilyl ethynyl group in the parent compound enhances lipophilicity compared to polar derivatives like the hydroxymethyl analogue (logP estimated to differ by ~2 units) .
- Reactivity: The trimethylsilyl ethynyl group enables Sonogashira coupling reactions, while the bromine substituents in analogues facilitate Suzuki-Miyaura or Ullmann couplings .
Biological Activity
Tert-butyl (1-((trimethylsilyl)ethynyl)cyclopropyl)carbamate, with the CAS number 1268810-08-7, is a chemical compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a tert-butyl group, a cyclopropyl moiety, and a trimethylsilyl ethynyl group, which may influence its pharmacological properties.
- Molecular Formula : C13H23NO2Si
- Molecular Weight : 253.42 g/mol
- Purity : 98%
- LogP : 3.315
- PSA (Polar Surface Area) : 38.33 Ų
Biological Activity
The biological activity of this compound has been explored primarily in the context of its metabolic stability and potential therapeutic applications.
Metabolic Stability
Research indicates that compounds containing tert-butyl groups often exhibit low metabolic stability due to their susceptibility to oxidative metabolism. For instance, studies have shown that replacing the tert-butyl group with more stable moieties can enhance metabolic stability significantly. In vitro studies demonstrated that analogues with trifluoromethylcyclopropyl groups showed improved metabolic profiles compared to those with tert-butyl groups .
Case Studies and Research Findings
- In Vitro Studies : A study examining various compounds, including those with the tert-butyl group, found that the major route of metabolism was through oxidation, primarily involving cytochrome P450 enzymes such as CYP3A4/5 and CYP2D6. This highlights the importance of structural modifications to improve metabolic outcomes .
- Therapeutic Potential : The unique structure of this compound suggests potential applications in drug development, particularly in areas requiring enhanced metabolic stability and bioavailability. The incorporation of silyl groups is known to influence solubility and permeability, which are critical factors in drug design .
Comparative Analysis of Metabolic Stability
The following table summarizes findings related to the metabolic stability of various compounds compared to tert-butyl derivatives:
| Compound Type | Metabolic Stability | Key Findings |
|---|---|---|
| Tert-butyl derivatives | Low | High susceptibility to oxidation |
| Trifluoromethylcyclopropyl | High | Improved half-life in human liver microsomes |
| Hydroxyl-substituted analogues | Moderate | Enhanced microsomal stability |
Q & A
Q. What are the key synthetic routes for preparing tert-butyl (1-((trimethylsilyl)ethynyl)cyclopropyl)carbamate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including cyclopropane ring formation, ethynylation, and carbamate protection. A common approach uses palladium-catalyzed coupling (e.g., Sonogashira reaction) to introduce the trimethylsilyl ethynyl group. Solvent choice (e.g., DMF or THF), temperature (60–100°C), and reaction time (12–24 hours) critically affect yield and purity. For cyclopropane intermediates, [2+1] cycloaddition with dichlorocarbene or Simmons-Smith reagents is often employed. Optimization requires monitoring by TLC or HPLC, with yields ranging from 40–75% depending on steric hindrance .
Q. How can spectroscopic techniques confirm the structure of this compound?
- NMR : The cyclopropane protons appear as a multiplet (δ 1.2–1.5 ppm), while the trimethylsilyl group shows a singlet at δ 0.2–0.3 ppm. The tert-butyl carbamate group resonates as a singlet at δ 1.4–1.5 ppm.
- IR : Stretching vibrations for the carbamate C=O (1680–1720 cm⁻¹) and ethynyl C≡C (2100–2260 cm⁻¹) are key markers.
- MS : The molecular ion peak ([M+H]⁺) at m/z 253.41 confirms the molecular formula C₁₃H₂₃NO₂Si .
Q. What are the stability considerations for this compound under different storage conditions?
The compound is sensitive to moisture and acidic/basic conditions due to the carbamate and ethynyl groups. Store at –20°C under inert gas (N₂/Ar) in anhydrous solvents (e.g., DCM or THF). Thermal stability studies via TGA/DSC indicate decomposition above 150°C. Avoid prolonged exposure to light to prevent ethynyl group degradation .
Advanced Research Questions
Q. How can competing side reactions during ethynylation be mitigated in large-scale synthesis?
The trimethylsilyl (TMS) ethynyl group is prone to desilylation under basic conditions. Strategies include:
- Using milder bases (e.g., K₂CO₃ instead of NaOH).
- Lowering reaction temperature (<50°C).
- Employing Pd(PPh₃)₄ with CuI as a co-catalyst to enhance regioselectivity. Post-reaction quenching with aqueous NH₄Cl minimizes byproduct formation. Purity is verified via column chromatography (silica gel, hexane/EtOAc) .
Q. What analytical methods resolve structural ambiguities in cyclopropane-containing carbamates?
X-ray crystallography is definitive for confirming cyclopropane geometry and carbamate orientation. For dynamic systems, VT-NMR (variable-temperature) can reveal ring strain effects. Computational methods (DFT) predict bond angles and torsional strain, which correlate with experimental ¹³C NMR shifts for cyclopropane carbons (δ 15–25 ppm) .
Q. How does the TMS-ethynyl moiety influence reactivity in downstream functionalization?
The TMS group acts as a protecting agent for the ethynyl moiety, enabling selective deprotection (e.g., using TBAF) for further cross-coupling (e.g., click chemistry). Comparative studies show that TMS-ethynyl derivatives exhibit higher stability than terminal alkynes during Heck or Suzuki reactions, reducing undesired polymerization .
Methodological Challenges and Solutions
Q. What strategies optimize enantioselective synthesis of cyclopropane intermediates?
Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh₂(OAc)₄ with chiral ligands) induce cyclopropane stereochemistry. For tert-butyl carbamates, kinetic resolution using lipases (e.g., CAL-B) achieves >90% ee. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .
Q. How can contradictory data on carbamate hydrolysis rates be reconciled?
Hydrolysis kinetics (acidic vs. basic conditions) depend on substituent effects. For tert-butyl carbamates, steric hindrance from the tert-butyl group slows hydrolysis in acidic media (t₁/₂ ≈ 48 hours in 1M HCl) but accelerates in basic conditions (t₁/₂ ≈ 2 hours in 1M NaOH). Use pH-stat titration or ¹H NMR to track real-time degradation .
Applications in Drug Discovery
Q. What role does this compound play in PROTAC or covalent inhibitor design?
The cyclopropane ring enhances metabolic stability, while the TMS-ethynyl group enables bioorthogonal tagging. In PROTACs, it serves as a linker between E3 ligase binders and target proteins. Covalent inhibition studies utilize the ethynyl group for "clickable" warheads targeting cysteine residues .
Q. How does structural modification impact biological activity?
| Modification | Impact |
|---|---|
| Replacement of TMS with H | Increases reactivity but reduces stability in physiological conditions. |
| Cyclopropane to cyclohexane | Reduces ring strain, altering binding affinity to enzymes like CYP450. |
| tert-butyl to Boc | Similar protection but alters solubility (logP: tert-butyl = 3.2 vs. Boc = 2.8). |
| Structure-activity relationship (SAR) studies require parallel synthesis and enzymatic assays (e.g., IC₅₀ determination) . |
Safety and Handling
Q. What precautions are necessary when handling this compound?
While not classified as hazardous (GHS), use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust formation. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed as hazardous waste. LC-MS analysis of waste streams ensures no residual ethynyl byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
